molecular formula C5H10N2O2S B13298243 4-Cyanobutane-1-sulfonamide

4-Cyanobutane-1-sulfonamide

Cat. No.: B13298243
M. Wt: 162.21 g/mol
InChI Key: VBYIXBOITDRKJE-UHFFFAOYSA-N
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Description

4-Cyanobutane-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties . The compound’s structure includes a sulfonamide group (-SO2NH2) attached to a butane chain with a cyano group (-CN) at the fourth position.

Preparation Methods

The synthesis of 4-Cyanobutane-1-sulfonamide can be achieved through several methods:

Chemical Reactions Analysis

4-Cyanobutane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide moiety is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Cyanobutane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. This inhibition prevents bacterial replication and growth . Additionally, sulfonamides can inhibit carbonic anhydrase, leading to diuretic effects .

Comparison with Similar Compounds

4-Cyanobutane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific structure, which includes a cyano group that can influence its reactivity and biological activity.

Properties

Molecular Formula

C5H10N2O2S

Molecular Weight

162.21 g/mol

IUPAC Name

4-cyanobutane-1-sulfonamide

InChI

InChI=1S/C5H10N2O2S/c6-4-2-1-3-5-10(7,8)9/h1-3,5H2,(H2,7,8,9)

InChI Key

VBYIXBOITDRKJE-UHFFFAOYSA-N

Canonical SMILES

C(CCS(=O)(=O)N)CC#N

Origin of Product

United States

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